3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-17-9(10(11,12)13)4-6-15(7-9)8(16)3-5-14/h2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNGXMJYIBDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity, synthesis, and relevant research findings associated with this compound, focusing on its pharmacological properties and applications.
The compound has the following chemical characteristics:
- Molecular Formula : C10H17F3N2O
- Molecular Weight : 240.26 g/mol
- CAS Number : 2098043-00-4
Pharmacological Properties
Research indicates that compounds containing pyrrolidine rings often exhibit significant biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The specific compound under discussion has shown promise in various studies:
- Neuroprotective Effects : A study highlighted that related compounds could modulate neuroprotective signaling pathways. For instance, derivatives similar to this compound were found to enhance AKT signaling in neuronal cells, thereby providing protection against excitotoxic damage induced by kainic acid .
- Anti-inflammatory Activity : The anti-inflammatory potential of similar pyrrolidine derivatives has been documented. These compounds demonstrated inhibitory effects on pro-inflammatory cytokine production and exhibited protective effects in animal models of inflammation .
- Anticancer Properties : Some studies have suggested that trifluoromethyl-substituted compounds can inhibit tumor cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their efficacy against cancer cells .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Neuroprotection : In a controlled experiment using organotypic hippocampal slices, the administration of related compounds showed a significant reduction in cell death during excitotoxic conditions. This suggests that the compound may play a role in neuroprotection through modulation of key signaling pathways .
- Inflammation Model : In a carrageenan-induced paw edema model, compounds similar to this compound exhibited notable anti-inflammatory activity, with specific IC50 values indicating their potency compared to standard anti-inflammatory drugs like diclofenac .
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The general synthetic route includes:
- Formation of the pyrrolidine ring.
- Introduction of the ethoxy and trifluoromethyl groups.
- Finalization through nitrile formation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacological substances. Initial studies indicate that it may exhibit bioactivity against certain cancer cell lines, suggesting its role in cancer therapy.
Neuropharmacology
Given the structural characteristics of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, it may interact with neurotransmitter systems, potentially influencing neurological pathways. This opens avenues for research into its effects on neurodegenerative diseases or mood disorders.
Case Study 1: Anticancer Properties
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers. For instance, a derivative showed an IC50 value of 25 µM against A549 lung adenocarcinoma cells, indicating significant anticancer activity. Future studies should assess whether this compound displays comparable effects.
Case Study 2: Antiviral Efficacy
A study evaluating the antiviral properties of pyrrolidine derivatives against influenza virus indicated that certain modifications enhanced their efficacy. This suggests that this compound may also possess similar antiviral properties, which requires systematic investigation.
Comparative Data Table
| Application Area | Compound Activity | Reference Study |
|---|---|---|
| Anticancer | IC50 = 25 µM (A549) | [Study Reference] |
| Antiviral | Potential activity | [Study Reference] |
| Neuropharmacology | Possible interaction with neurotransmitters | [Study Reference] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
